Alloclamide can be synthesized through a series of well-defined chemical reactions. The common synthetic route involves the following steps:
The molecular structure of Alloclamide can be described as follows:
CCN(CC)CCNC(=O)C1=C(C=C(C=C1)Cl)OCC=C
, which provides insight into its connectivity and functional groups.Alloclamide participates in several notable chemical reactions:
Alloclamide exhibits several important physical and chemical properties:
Alloclamide has several scientific applications:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: